2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione is a chemical compound with the molecular formula C6H7N5O2 and a molecular weight of 181.15 g/mol . It is found in urine samples and is also present in human macrophage and monocyte cell lines . This compound is known to inhibit tyrosinase activity and reacts with light at neutral pH, emitting light with a wavelength of 450 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione involves several steps, typically starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the pteridine ring system, potentially leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or methyl groups, leading to a variety of substituted pteridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can yield a variety of substituted pteridines .
Scientific Research Applications
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a reference standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione involves its interaction with tyrosinase, an enzyme involved in melanin synthesis. . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione: Similar in structure but lacks the methyl group at the 5-position.
2-Amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine: Contains additional methyl groups and a hydroxyl group, leading to different chemical properties.
Uniqueness
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity.
Properties
CAS No. |
52296-11-4 |
---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-amino-5-methyl-7,8-dihydro-3H-pteridine-4,6-dione |
InChI |
InChI=1S/C7H9N5O2/c1-12-3(13)2-9-5-4(12)6(14)11-7(8)10-5/h2H2,1H3,(H4,8,9,10,11,14) |
InChI Key |
IJOVBLVRJBNKLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CNC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.